5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride
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Overview
Description
5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminosulphonyl group, a methoxy group, and a pyrrolidinylmethyl group attached to a benzamide core. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The aminosulphonyl group is then added via sulfonation reactions, and the pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aminosulphonyl group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The aminosulphonyl group plays a crucial role in these interactions, often forming hydrogen bonds with target proteins. The methoxy and pyrrolidinylmethyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-2-pyrrolidinyl)pyridine: Shares the pyrrolidinyl group but lacks the aminosulphonyl and methoxy groups.
N-(1-Allyl-2-pyrrolidinyl-methyl)2-methoxy-4-amino-5-methylsulfamoyl benzamide: Similar structure but with different substituents on the benzamide core.
Uniqueness
5-(Aminosulphonyl)-2-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is unique due to the presence of the aminosulphonyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications .
Properties
CAS No. |
75514-28-2 |
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Molecular Formula |
C14H22ClN3O4S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O4S.ClH/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2;/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20);1H |
InChI Key |
AXTWSNUJSPHOIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.Cl |
Origin of Product |
United States |
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